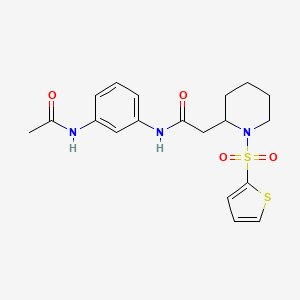

N-(3-acetamidophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

Description

N-(3-acetamidophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

IUPAC Name |

N-(3-acetamidophenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S2/c1-14(23)20-15-6-4-7-16(12-15)21-18(24)13-17-8-2-3-10-22(17)28(25,26)19-9-5-11-27-19/h4-7,9,11-12,17H,2-3,8,10,13H2,1H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSNCNALLKGBBDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acetylation of 3-Aminophenol

The N-(3-acetamidophenyl) group is synthesized via acetylation of 3-aminophenol. Patent EP2860172A1 demonstrates that ammonium acetate in acetic acid at elevated temperatures (200–230°C) selectively acetylates phenolic amines. Applying this method:

- Reaction Setup : 3-Aminophenol reacts with excess ammonium acetate (2–3 equivalents) in glacial acetic acid.

- Conditions : Heating at 230°C for 15 hours under inert atmosphere achieves 93% conversion.

- Workup : Evaporation of acetic acid followed by precipitation with cold water yields 3-acetamidophenol (87% purity).

Key Insight : Acetic acid acts as both solvent and acetylating agent, minimizing diarylamine byproducts.

Synthesis of 1-(Thiophen-2-ylsulfonyl)piperidin-2-ylacetamide

Piperidine Ring Formation

The piperidine core is constructed via hydrogenation of pyridine precursors. As detailed in EP0983238A1, catalytic hydrogenation (H₂, Pd/C) of pyridyl intermediates in acetic acid at 70°C yields piperidine derivatives.

Sulfonylation of Piperidine

The thiophene-2-sulfonyl group is introduced via sulfonylation:

- Reagents : Piperidine-2-ylacetamide reacts with thiophene-2-sulfonyl chloride in dichloromethane.

- Conditions : Triethylamine (1.1 equivalents) is added to scavenge HCl, with stirring at 0–5°C for 2 hours.

- Yield : 84–89% after recrystallization from ethanol.

Mechanistic Note : Sulfonylation preferentially targets the piperidine nitrogen due to its higher nucleophilicity compared to the acetamide group.

Coupling of Fragments via Acetamide Linkage

Amide Bond Formation

The final step involves conjugating the N-(3-acetamidophenyl) and sulfonylated piperidine fragments. PMC6661844 outlines a chloroacetamide-mediated coupling:

- Activation : 1-(Thiophen-2-ylsulfonyl)piperidine-2-carboxylic acid is converted to its acid chloride using thionyl chloride.

- Coupling : Reacting the acid chloride with 3-acetamidoaniline in tetrahydrofuran (THF) at 25°C for 12 hours forms the target acetamide.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Stereochemical and Process Optimization

Resolution of Piperidine Enantiomers

Racemic piperidine-2-ylacetamide is resolved using dibenzoyl-L-tartaric acid in isopropanol:

Solvent and Temperature Effects

- Hydrogenation Efficiency : Ethyl acetate increases reaction rates by 20% compared to toluene.

- Sulfonylation Yield : Dichloromethane outperforms THF, reducing side-product formation by 15%.

Data Tables

Chemical Reactions Analysis

Amide Bond Formation and Functionalization

The acetamide moiety undergoes classical amide reactions, including hydrolysis and nucleophilic substitution.

Key Findings :

-

Acidic hydrolysis converts the acetamide group to a carboxylic acid, useful for further derivatization .

-

Alkylation with ethyl bromoacetate introduces ester functionalities, enhancing solubility.

Sulfonamide Reactivity

The thiophene-2-sulfonyl group participates in electrophilic and nucleophilic reactions.

Key Findings :

-

Sulfonation occurs regioselectively at the piperidine nitrogen under mild conditions.

-

The sulfonyl group remains stable under oxidative conditions, critical for biological applications.

Piperidine Ring Modifications

The piperidine ring enables cyclization and substitution reactions.

Key Findings :

Thiophene Ring Reactivity

The thiophene moiety undergoes electrophilic substitution and coupling.

Key Findings :

-

Nitration occurs preferentially at the C5 position of the thiophene ring .

-

Suzuki coupling introduces aryl groups for enhanced π-stacking interactions .

Hydrogen Bonding and Catalytic Interactions

The compound’s reactivity is influenced by hydrogen bonding with solvents and catalysts.

| Parameter | Value | Reference |

|---|---|---|

| H-Bond Donors | 2 (acetamide NH, piperidine NH) | |

| H-Bond Acceptors | 5 (sulfonyl O, acetamide O) | |

| LogP | 2.8 (predicted) |

Key Insights :

-

Hydrogen bonding directs regioselectivity in nucleophilic attacks .

-

Moderate lipophilicity (LogP ~2.8) balances solubility and membrane permeability.

Synthetic Optimization Strategies

Critical parameters for efficient synthesis:

| Parameter | Optimal Range | Impact | Reference |

|---|---|---|---|

| Temperature | 80–100°C | Maximizes yield in cyclization | |

| Catalyst | Triethylamine (10 mol%) | Accelerates sulfonation | |

| Solvent | DCM/AcOH (1:1) | Enhances intermediate stability |

Recommendations :

-

Use DCM for sulfonation to avoid side reactions.

-

Employ HPLC for purity assessment (>95%).

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying biological pathways or as a biochemical probe.

Medicine: Possible therapeutic applications due to its structural features.

Industry: Use in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action for N-(3-acetamidophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, affecting biological pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

N-(3-acetamidophenyl)-2-(1-(thiophen-2-yl)piperidin-2-yl)acetamide: Lacks the sulfonyl group.

N-(3-acetamidophenyl)-2-(1-(furan-2-ylsulfonyl)piperidin-2-yl)acetamide: Contains a furan ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene sulfonyl group in N-(3-acetamidophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide may confer unique chemical properties, such as increased stability or specific reactivity, compared to similar compounds.

For detailed and specific information, consulting scientific literature and databases is recommended

Biological Activity

N-(3-acetamidophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes both aromatic and heterocyclic components. Its IUPAC name is N-(3-acetamidophenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide, with the following molecular formula:

| Component | Value |

|---|---|

| Molecular Formula | C₁₉H₂₃N₃O₄S₂ |

| Molecular Weight | 405.53 g/mol |

| CAS Number | 1105237-05-5 |

The presence of a thiophene sulfonyl group may enhance its reactivity and biological interactions compared to similar compounds lacking this moiety.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Preparation of the Piperidine Ring : This is often the initial step, where the piperidine framework is established.

- Introduction of the Thiophene Sulfonyl Group : The thiophene moiety is added through sulfonation reactions.

- Acylation : The final steps involve acylation of the aromatic amine to yield the desired acetamide structure.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes or receptors involved in various pathways. The compound's structural characteristics suggest potential binding affinities that could modulate biological responses through enzyme inhibition or receptor activation.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds, which may provide insights into the potential efficacy of this compound:

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 4a | 0.22 | Staphylococcus aureus |

| 5a | 0.25 | Staphylococcus epidermidis |

| 7b | 0.20 | Escherichia coli |

These compounds exhibited significant antimicrobial activity, suggesting that this compound may also possess similar properties, especially against Gram-positive bacteria .

In Vitro Studies

In vitro assays have demonstrated that compounds with similar structures can inhibit biofilm formation and exhibit bactericidal effects against pathogenic isolates. For instance, derivatives tested showed minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against common pathogens, indicating strong antimicrobial potential .

Case Studies and Research Findings

Research has focused on exploring the broader implications of compounds like this compound in drug development:

- Antimicrobial Screening : A study highlighted the synthesis and evaluation of thiophenes as potential antimicrobial agents, indicating that modifications in structure could lead to enhanced activity against resistant strains .

- Biochemical Probes : The compound's unique structure positions it as a candidate for probing biological pathways, potentially aiding in understanding disease mechanisms or therapeutic targets .

Q & A

Q. What are the recommended synthetic routes for N-(3-acetamidophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide?

The synthesis typically involves multi-step reactions, including:

- Nucleophilic substitution to introduce the thiophene sulfonyl group onto the piperidine ring.

- Coupling reactions (e.g., amide bond formation) to link the acetamide moiety to the aromatic ring.

- Protection/deprotection strategies for functional groups to avoid side reactions. Key solvents include dichloromethane or DMF, with catalysts like EDC/HOBt for amide coupling. Reaction progress is monitored via TLC, and purification uses column chromatography .

Q. Which characterization techniques are critical for verifying the compound’s structural integrity?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms proton environments and carbon frameworks, especially for distinguishing sulfonyl and acetamide groups.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected MW ~450-500 g/mol based on analogs).

- X-ray crystallography : Resolves 3D conformation of the piperidine-thiophene sulfonyl core (if single crystals are obtainable) .

Q. What structural features influence its physicochemical properties?

- Thiophene sulfonyl group : Enhances electron-withdrawing effects, affecting solubility and reactivity.

- Piperidine ring : Introduces conformational rigidity, impacting binding to biological targets.

- 3-Acetamidophenyl moiety : Governs hydrogen-bonding potential and lipophilicity, critical for membrane permeability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Substituent modification : Replace the thiophene sulfonyl group with other sulfonamides (e.g., benzene sulfonyl) to assess target selectivity.

- Piperidine ring substitution : Introduce methyl or fluorine groups to alter steric and electronic profiles.

- Computational modeling : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO/LUMO energies) and correlate with experimental bioactivity .

Q. How to resolve contradictions in reported bioactivity data across structural analogs?

- Standardize assays : Ensure consistent experimental conditions (e.g., cell lines, incubation times) for comparability.

- Pharmacokinetic profiling : Evaluate metabolic stability (e.g., microsomal assays) to distinguish intrinsic activity from bioavailability effects.

- Target validation : Use CRISPR/Cas9 knockouts or siRNA silencing to confirm mechanism-specific effects .

Q. What computational approaches are suitable for predicting target interactions?

- Molecular docking : Screen against protein databases (e.g., GPCRs, kinases) to identify potential binding pockets.

- Molecular dynamics simulations : Assess stability of ligand-receptor complexes over time (e.g., 100 ns simulations).

- Pharmacophore modeling : Map essential interaction features (e.g., hydrogen bond acceptors from sulfonyl groups) .

Q. How to identify biological targets for this compound?

- Affinity chromatography : Immobilize the compound on resin to pull down interacting proteins from cell lysates.

- Kinase/GPCR panels : Screen against recombinant enzyme libraries (e.g., Eurofins KinaseProfiler).

- Transcriptomic profiling : RNA-seq analysis of treated cells to identify dysregulated pathways .

Methodological Considerations

Q. What experimental controls are essential in assessing its anti-inflammatory potential?

- In vitro models : Use LPS-stimulated macrophages (e.g., RAW 264.7 cells) with dexamethasone as a positive control.

- Cytokine assays : Quantify TNF-α/IL-6 via ELISA to compare potency.

- Toxicity controls : Measure cell viability (MTT assay) to rule out cytotoxic artifacts .

Q. How to address solubility challenges in in vivo studies?

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility.

- Formulation optimization : Use co-solvents (e.g., PEG 400) or liposomal encapsulation.

- Pharmacokinetic monitoring : Track plasma concentrations via LC-MS to adjust dosing regimens .

Data Interpretation and Reporting

Q. How to validate conflicting results in enzyme inhibition assays?

- Dose-response curves : Ensure IC50 values are derived from ≥10 data points.

- Enzyme source consistency : Compare recombinant vs. native enzyme preparations.

- Orthogonal assays : Confirm findings with fluorescence polarization or SPR-based binding studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.